Butyl 2-({[2-(5-methylfuran-2-yl)quinolin-4-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
BUTYL 2-[2-(5-METHYLFURAN-2-YL)QUINOLINE-4-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that features a quinoline, furan, and benzothiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BUTYL 2-[2-(5-METHYLFURAN-2-YL)QUINOLINE-4-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic synthesis. The process begins with the preparation of the quinoline and benzothiophene intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these steps include organometallic catalysts and various solvents to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
BUTYL 2-[2-(5-METHYLFURAN-2-YL)QUINOLINE-4-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and organometallic compounds. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products .
Major Products
The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield quinoline derivatives, while reduction could produce tetrahydroquinoline compounds .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways .
Biology
In biological research, BUTYL 2-[2-(5-METHYLFURAN-2-YL)QUINOLINE-4-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial or anticancer activity .
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its complex structure allows for interactions with various biological targets, making it a candidate for drug development .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence .
Mechanism of Action
The mechanism of action of BUTYL 2-[2-(5-METHYLFURAN-2-YL)QUINOLINE-4-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-butyl-2-(5-methylfuran-2-yl)quinoline-4-carboxamide: Shares the quinoline and furan moieties but lacks the benzothiophene group.
2-acetyl-5-methylfuran: Contains the furan moiety but differs significantly in overall structure.
Uniqueness
The uniqueness of BUTYL 2-[2-(5-METHYLFURAN-2-YL)QUINOLINE-4-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE lies in its combination of quinoline, furan, and benzothiophene moieties.
Properties
Molecular Formula |
C28H28N2O4S |
---|---|
Molecular Weight |
488.6 g/mol |
IUPAC Name |
butyl 2-[[2-(5-methylfuran-2-yl)quinoline-4-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C28H28N2O4S/c1-3-4-15-33-28(32)25-19-10-6-8-12-24(19)35-27(25)30-26(31)20-16-22(23-14-13-17(2)34-23)29-21-11-7-5-9-18(20)21/h5,7,9,11,13-14,16H,3-4,6,8,10,12,15H2,1-2H3,(H,30,31) |
InChI Key |
HNASGQWNCMPHRM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=C(O5)C |
Origin of Product |
United States |
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